molecular formula C9H10N2O3 B1615782 2-Acetylamino-6-aminobenzoic acid CAS No. 5623-11-0

2-Acetylamino-6-aminobenzoic acid

Cat. No.: B1615782
CAS No.: 5623-11-0
M. Wt: 194.19 g/mol
InChI Key: CSTPONPRTFVJLO-UHFFFAOYSA-N
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Description

2-Acetylamino-6-aminobenzoic acid, also known as 2-Acetamido-6-aminobenzoic acid, is a compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.1873 . It is also referred to by other names such as Benzoic acid, 2-acetamido-6-amino- .


Synthesis Analysis

The synthesis of compounds similar to this compound, such as benzocaine, involves two main steps: esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction, or it could start with nitro reduction leading to p-aminobenzoic acid, followed by formation of the related ethyl ester product .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C9H10N2O3/c1-6(11)10-8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 194.19 and a molecular formula of C9H10N2O3 .

Scientific Research Applications

Synthesis and Biological Activity

2-Acetylamino-6-aminobenzoic acid and its derivatives have been extensively studied for their synthesis and biological activity. Notable research includes the synthesis of N-substituted-3-chloro-2-azetidinones from 2-aminobenzothiazole-6-carboxylic acid derivatives, which have demonstrated good to moderate antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli (Chavan & Pai, 2007). Another study involved the preparation of acetylated, reduced, and oxidized derivatives of 2,4-diaminotoluene and 2,6-dinitrotoluene, leading to the synthesis of 2-acetylamino-4-aminobenzoic acid (Mori et al., 1986).

Antibacterial Screening of Derivatives

New heterocyclic derivatives of 1-aminoanthraquinone bearing 2-aminobenzothaizole moieties were synthesized and showed promising antibacterial activity against various bacteria, including Streptococcuss pneumoniae and Salmonella typhi (Khan et al., 2016).

Applications in Dye Preparation

This compound has been used in the preparation of azo dyes. A study described the hydrolysis of 2-acetylamino-6-nitrobenzothiazole for the preparation of 2-amino-6-nitrobenzothiazole, a useful diazo component in dye preparation (Jirman & Čermák, 1989).

Synthesis of α-Ketoamide Derivatives

OxymaPure/DIC was utilized as a reagent for synthesizing a series of α-ketoamide derivatives incorporating this compound. This method showed clear advantages in terms of purity and yield (El‐Faham et al., 2013).

Fluorescence Spectra of Derivatives

The synthesis of N-substituted-7-acylamino-3-phenylisocarbostyril and 6-Phenylbenzimidazo derivatives from this compound was studied, and their fluorescence spectra were analyzed, indicating potential applications in fluorescence-based technologies (Yagi et al., 1969).

Mechanism of Action

The mechanism of action for 2-Acetylamino-6-aminobenzoic acid is not explicitly mentioned in the retrieved sources .

Future Directions

While specific future directions for 2-Acetylamino-6-aminobenzoic acid are not mentioned in the retrieved sources, similar compounds like benzocaine have been used as precursors for promising derivatives with antimicrobial, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name

2-acetamido-6-aminobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-5(12)11-7-4-2-3-6(10)8(7)9(13)14/h2-4H,10H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTPONPRTFVJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204790
Record name Benzoic acid, 2-acetamido-6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5623-11-0
Record name 2-(Acetylamino)-6-aminobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5623-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylamino-6-aminobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-acetamido-6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetylamino-6-aminobenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN8FUT8ZTU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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